

7-Methylbenzo[d]thiazol-2-amine CAS number and database information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Methylbenzo[d]thiazol-2-amine

Cat. No.: B085021

[Get Quote](#)

An In-Depth Technical Guide to **7-Methylbenzo[d]thiazol-2-amine** (CAS: 14779-18-1) for Drug Discovery Professionals

Introduction

The benzothiazole scaffold is a privileged bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, conferred by the fusion of a benzene ring with a thiazole ring, make it a versatile building block for designing pharmacologically active agents.^{[1][2]} Derivatives of 2-aminobenzothiazole, in particular, have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.^{[1][2][3]} This guide focuses on a specific, yet highly promising derivative: **7-Methylbenzo[d]thiazol-2-amine**.

As a Senior Application Scientist, the rationale for focusing on this particular molecule is twofold. First, the strategic placement of a methyl group at the 7-position can significantly modulate the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins compared to its parent compound, 2-aminobenzothiazole. Second, this compound serves as a critical starting material and core fragment for developing more complex drug candidates.^[4] This document provides an in-depth exploration of **7-Methylbenzo[d]thiazol-2-amine**, from its fundamental properties and synthesis to its application as a scaffold in modern drug discovery, supported by validated analytical methods and safety protocols.

Core Compound Identification and Properties

Accurate identification is the cornerstone of any chemical research. **7-Methylbenzo[d]thiazol-2-amine** is unequivocally identified by its Chemical Abstracts Service (CAS) number: 14779-18-1. The table below summarizes its key chemical identifiers and computed properties, providing a foundational dataset for researchers.

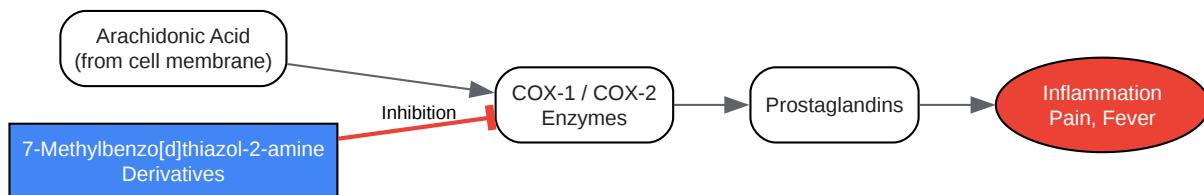
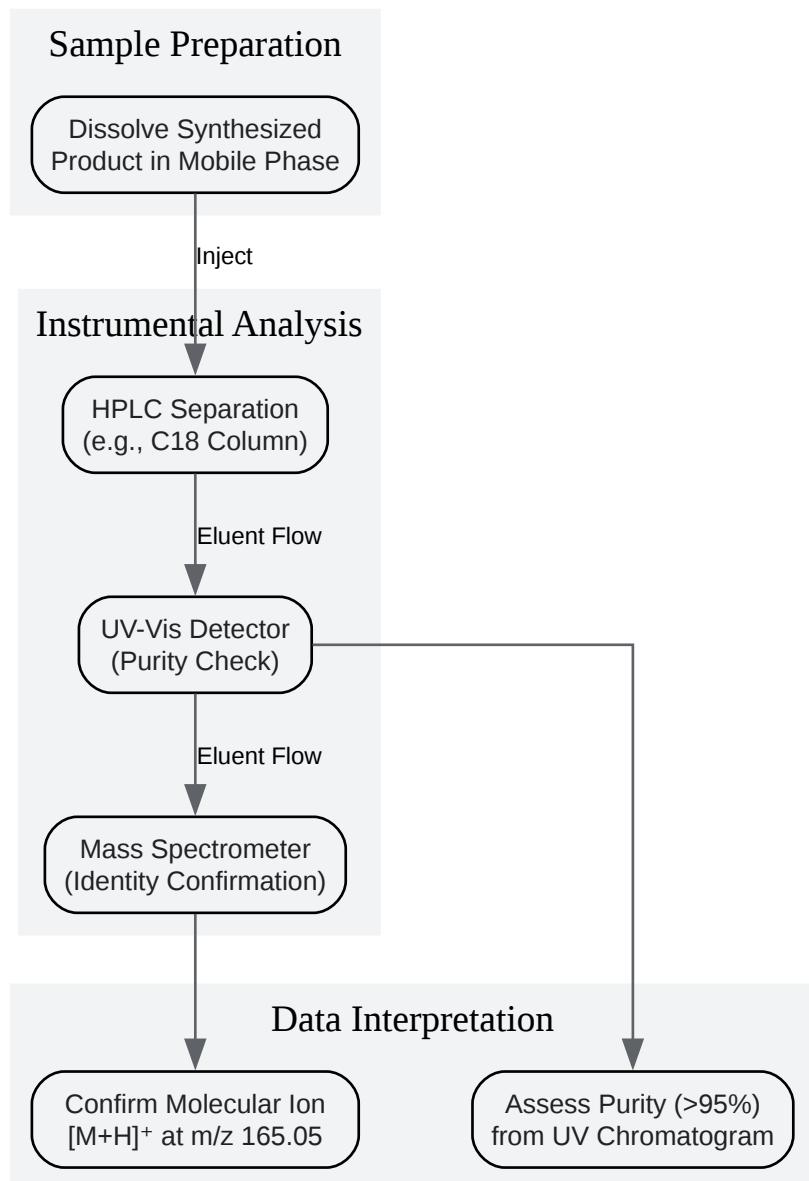
Property	Value	Source
CAS Number	14779-18-1	[5]
Molecular Formula	C ₈ H ₈ N ₂ S	[5]
Molecular Weight	164.23 g/mol	[5]
IUPAC Name	7-methyl-1,3-benzothiazol-2-amine	
Synonyms	7-methylbenzo[d]thiazol-2-amine	
InChI Key	JNPSTPOSZUGYDH-UHFFFAOYSA-N	
Canonical SMILES	CC1=CC=C2C(=C1)N=C(S2)N	Inferred from structure

Synthesis and Analytical Characterization

The utility of a chemical scaffold is directly linked to its accessibility through reliable synthetic routes and the robustness of methods for its characterization.

Synthesis Protocol: A Literature-Based Approach

The synthesis of **7-Methylbenzo[d]thiazol-2-amine** is often a crucial first step for more complex derivatives.[\[4\]](#) While numerous specific methods exist, a common and reliable laboratory-scale synthesis involves the reaction of 3-methylaniline with a thiocyanating agent. The causality behind this choice lies in the direct and efficient formation of the benzothiazole ring system.



Experimental Protocol: Synthesis of **7-Methylbenzo[d]thiazol-2-amine**

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-methylaniline (1.0 equivalent) in a suitable solvent such as glacial acetic acid.
- Cooling: Cool the solution to 0-5 °C in an ice-salt bath. The low temperature is critical to control the exothermicity of the subsequent thiocyanation reaction and prevent unwanted side products.
- Thiocyanation: While maintaining the low temperature and stirring vigorously, add a solution of potassium thiocyanate (or sodium thiocyanate, ~2.2 equivalents) dissolved in the same solvent dropwise.
- Halogenation: After the addition of the thiocyanate solution, add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise. The rate of addition must be carefully controlled to keep the internal temperature below 10 °C. This in-situ generation of thiocyanogen is the key step for the electrophilic cyclization.
- Reaction Progression: After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 1-2 hours, then let it warm to room temperature and stir overnight. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Workup: Pour the reaction mixture into a beaker of crushed ice and water. The crude product will precipitate.
- Neutralization & Filtration: Neutralize the acidic solution by slowly adding a concentrated aqueous ammonia or sodium hydroxide solution until the pH is ~8-9. This step is crucial for isolating the free amine product. Filter the resulting solid precipitate, wash it thoroughly with cold water, and dry it under a vacuum.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **7-Methylbenzo[d]thiazol-2-amine**.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a non-negotiable step. For a molecule like **7-Methylbenzo[d]thiazol-2-amine**, a multi-technique approach is standard.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the workhorse for both confirmation and purity assessment.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- To cite this document: BenchChem. [7-Methylbenzo[d]thiazol-2-amine CAS number and database information]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085021#7-methylbenzo-d-thiazol-2-amine-cas-number-and-database-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com